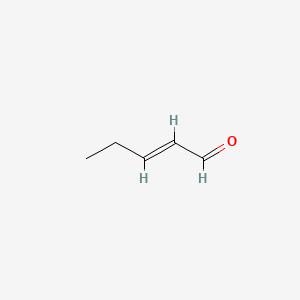
2-Pentenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentenal is a chemical compound with the molecular formula C5H8O . It is also known by other names such as Pent-2-enal, 2-Ethylacrylic aldehyde, 3-Ethyl-2-propenal, 3-Ethylacrolein, and 3-ethylprop-2-enal . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science-related research . It is also a flavor volatile found in tomato, virgin olive oil, and sardine .
Synthesis Analysis
A preparation method of 2-methyl-2-pentenal involves mixing propionaldehyde, a nitrogenous organic alkali, and an organic acid. The mixture is stirred to react, and water is added into the obtained object to wash, resulting in 2-methyl-2-pentenal .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The ozonolysis of this compound has been studied both experimentally and theoretically . The reaction involves the formation of a primary ozonide, which then decomposes along two pathways. The principal ozonolysis products are propanal, methylglyoxal, ethylformate, and a secondary ozonide .
Physical And Chemical Properties Analysis
This compound has an average mass of 84.116 Da and a monoisotopic mass of 84.057518 Da . It has a boiling point of 409.15 K .
Aplicaciones Científicas De Investigación
1. Combustion and Fuel Chemistry
2-Pentene, a component of 2-pentenal, is used in gasoline and as a representative alkene component in gasoline surrogate fuels. Studies have been conducted on the ignition delay times of 1- and 2-pentene to understand their low-temperature fuel chemistry. This research helps in developing and validating kinetic models for these fuels, which are crucial for enhancing engine performance and efficiency (Dong et al., 2021).
2. Neurobiology and Cellular Response
Trans-2-Pentenal, a form of pentenal, induces increases in intracellular calcium in cultured neonatal rat trigeminal ganglion neurons. This discovery is significant in understanding the neuronal responses and transduction mechanisms involved in the sensory perception of irritants (Inoue & Bryant, 2009).
3. Chemical Catalysis and Reactions
The hydrogenation and hydrodeoxygenation of 2-methyl-2-pentenal on various metal catalysts like platinum, palladium, and copper have been studied. This research is crucial for understanding the catalytic processes involved in chemical transformations, which has applications in industrial chemistry and material science (Pham et al., 2009).
4. Polymerization and Material Science
2-Pentene, a related compound to this compound, has been polymerized using specific catalysts to produce high molecular weight poly(2-alkene)s. This research contributes to the development of new materials with potential applications in various industries, including plastics and composites (Wang et al., 2017).
Safety and Hazards
Propiedades
Número CAS |
764-39-6 |
|---|---|
Fórmula molecular |
C5H8O |
Peso molecular |
84.12 g/mol |
Nombre IUPAC |
pent-2-enal |
InChI |
InChI=1S/C5H8O/c1-2-3-4-5-6/h3-5H,2H2,1H3 |
Clave InChI |
DTCCTIQRPGSLPT-UHFFFAOYSA-N |
SMILES isomérico |
CC/C=C/C=O |
SMILES |
CCC=CC=O |
SMILES canónico |
CCC=CC=O |
Densidad |
0.850-0.856 (21°) |
Otros números CAS |
764-39-6 |
Descripción física |
Clear liquid with a pungent odor; mp = 16 deg C; [MSDSonline] Colourless to light yellow liquid; Pungent green, fruity aroma |
Pictogramas |
Flammable; Acute Toxic; Irritant; Environmental Hazard |
Solubilidad |
Insoluble in water; soluble in PG, in most fixed oils Soluble (in ethanol) |
Sinónimos |
2-pentenal 2-pentenal, (E)-isomer pent-2-enal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



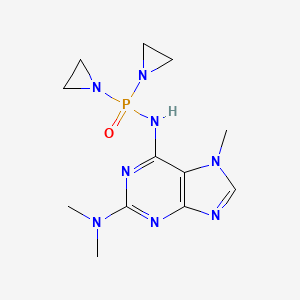

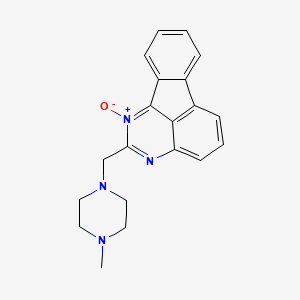
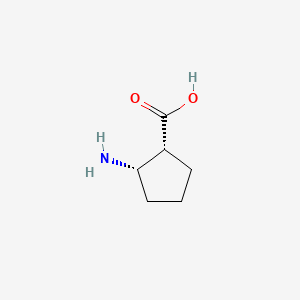
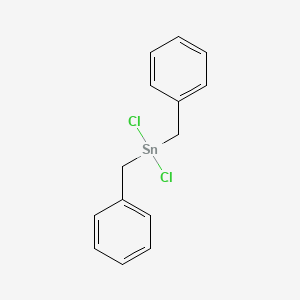





![1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]urea](/img/structure/B1210555.png)
![1-[2-(3-Chloro-phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl]-piperidin-3-ol](/img/structure/B1210556.png)
![4-amino-N5-[1-(2-furanyl)-2-(3-methylbutylamino)-2-oxoethyl]-N5-(2-methoxyphenyl)isothiazole-3,5-dicarboxamide](/img/structure/B1210558.png)
![2-[[5-[(2,3-Dimethylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]thio]-1-thiophen-2-ylethanone](/img/structure/B1210559.png)